![molecular formula C26H19FN6O2S2 B2411254 6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 850912-13-9](/img/structure/B2411254.png)

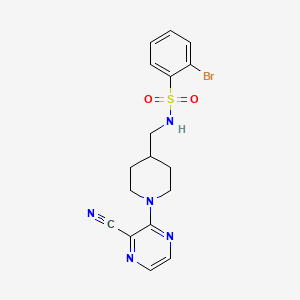

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings including a pyrazolo[3,4-d]pyrimidin-4-one ring, a thiophene ring, and a phenyl ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, condensations, and cyclizations .Scientific Research Applications

Antioxidant Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, such as 6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one, have been studied for their antioxidant properties. Some derivatives demonstrated antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in conditions where oxidative stress is a concern (El‐Mekabaty, 2015).

Anticancer Properties

Research has also explored the anticancer properties of similar compounds. For instance, one study reported that a related compound showed anticancer activity in an in vitro screening protocol, hinting at its potential application in cancer therapy (Yushyn, Holota, & Lesyk, 2022).

Herbicidal Activity

There is evidence to suggest that derivatives of pyrazolo[3,4-d]pyrimidin-4-one could have herbicidal applications. Some compounds in this class showed inhibition activities against certain plant species, which could be explored for agricultural uses (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Activity

Studies have also focused on the antimicrobial activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Some synthesized compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential as chemotherapeutic agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Anti-Inflammatory and Antioxidant Properties

Research on chalcones and thiophene derivatives incorporating pyrimidine moieties has shown potent anti-inflammatory and antioxidant activities. These properties are significant in developing therapeutic agents for inflammatory and oxidative stress-related diseases (Shehab, Abdellattif, & Mouneir, 2018).

Fungicidal Activities

Certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibit fungicidal activities. This suggests potential applications in controlling fungal infections in agriculture or as a pharmaceutical agent (Wang, Liu, & Ding, 2004).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN6O2S2/c27-17-10-8-16(9-11-17)21-13-20(22-7-4-12-36-22)31-33(21)23(34)15-37-26-29-24-19(25(35)30-26)14-28-32(24)18-5-2-1-3-6-18/h1-12,14,21H,13,15H2,(H,29,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAKWWNATDQENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)